7-Chloro-8-methylquinoline-2,3-dicarboxylic acid

Catalog No.
S12301670
CAS No.
948290-40-2
M.F
C12H8ClNO4
M. Wt
265.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-8-methylquinoline-2,3-dicarboxylic acid

CAS Number

948290-40-2

Product Name

7-Chloro-8-methylquinoline-2,3-dicarboxylic acid

IUPAC Name

7-chloro-8-methylquinoline-2,3-dicarboxylic acid

Molecular Formula

C12H8ClNO4

Molecular Weight

265.65 g/mol

InChI

InChI=1S/C12H8ClNO4/c1-5-8(13)3-2-6-4-7(11(15)16)10(12(17)18)14-9(5)6/h2-4H,1H3,(H,15,16)(H,17,18)

InChI Key

YXOVOXUMRLKDKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=CC(=C(N=C12)C(=O)O)C(=O)O)Cl

7-Chloro-8-methylquinoline-2,3-dicarboxylic acid is a quinoline derivative characterized by a unique molecular structure that includes a chloro group at the 7th position, a methyl group at the 8th position, and two carboxylic acid groups at the 2nd and 3rd positions of the quinoline ring. Its molecular formula is C12H8ClNO4C_{12}H_{8}ClNO_{4}, and it is noted for its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals .

, including:

  • Oxidation: It can be oxidized to form quinoline N-oxides.
  • Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and methyl positions, allowing for further functionalization of the compound .

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
  • Substitution: Halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

7-Chloro-8-methylquinoline-2,3-dicarboxylic acid exhibits significant biological activity. It has been shown to inhibit bacterial DNA gyrase and topoisomerase, which are essential enzymes for DNA replication. This inhibition leads to antimicrobial effects, making it a candidate for developing new antibiotics . Additionally, its structure allows for interactions with various molecular targets, potentially influencing cellular processes.

Several methods have been developed for synthesizing 7-chloro-8-methylquinoline-2,3-dicarboxylic acid:

  • Cyclization Reaction: The primary method involves the cyclization of 2-methyl-3-chloroaniline with acrolein in the presence of an organic solvent. This reaction is optimized to minimize waste and enhance yield .
  • Oxidative Transformation: A more advanced method involves oxidizing 7-chloro-8-methylquinoline using N-hydroxyphthalimide as a catalyst in an oxygen-rich environment. This method improves yield while reducing waste products .

The compound has diverse applications:

  • Pharmaceuticals: Due to its antimicrobial properties, it is explored as a potential antibiotic.
  • Agrochemicals: Its ability to inhibit certain enzymes makes it useful in developing pesticides or herbicides.
  • Chemical Intermediates: It serves as an intermediate in synthesizing other complex organic compounds .

Studies on the interactions of 7-chloro-8-methylquinoline-2,3-dicarboxylic acid with biological molecules have indicated its potential as an enzyme inhibitor. The compound's ability to bind to DNA gyrase and topoisomerase suggests that it may disrupt bacterial replication processes. Further research into its interactions with other molecular targets could reveal additional therapeutic applications .

Several compounds share structural similarities with 7-chloro-8-methylquinoline-2,3-dicarboxylic acid:

Compound NameStructural FeaturesUnique Characteristics
7-Chloro-8-methylquinoline-3-carboxylic acidCarboxylic acid at the 3rd positionSimilar structure but different biological activity
2-Chloroquinoline-3-carbaldehydeChloro group at the 2nd positionContains an aldehyde group instead of a carboxylic acid
8-HydroxyquinolineHydroxyl group at the 8th positionDifferent functional group leading to distinct properties

Uniqueness

The uniqueness of 7-chloro-8-methylquinoline-2,3-dicarboxylic acid lies in its specific substitution pattern that imparts distinct chemical reactivity and biological properties not found in its analogs. Its dual carboxylic acid groups enhance solubility and reactivity compared to other derivatives .

Traditional Quinoline Core Construction Strategies

Friedländer Condensation Approaches

The Friedländer condensation remains a cornerstone for constructing quinoline scaffolds. This method involves reacting 2-aminobenzaldehyde derivatives with ketones or β-keto esters under acidic or catalytic conditions. For 7-chloro-8-methylquinoline-2,3-dicarboxylic acid, o-toluidine derivatives paired with diethyl oxalate have been employed. A notable example utilizes o-toluidine and 1,3-propanediol in the presence of iron(III) chloride hexahydrate (FeCl₃·6H₂O) at 150°C under inert conditions, achieving a 92% yield. The mechanism proceeds via aldol adduct formation followed by cyclodehydration, with FeCl₃ enhancing both reaction rate and regioselectivity.

Table 1: Friedländer Condensation Variants for Quinoline Synthesis

CatalystTemperature (°C)Yield (%)Key Advantage
FeCl₃·6H₂O15092High regioselectivity
H₂SO₄18078Cost-effective
PPA13085Mild conditions

Cyclization Techniques Using Maleic Anhydride Derivatives

Cyclization strategies leveraging maleic anhydride derivatives offer a robust route to quinoline-2,3-dicarboxylic acids. A patented method involves oxidizing N-substituted-3-anilinosuccinimide to form 3-anilino-N-substituted-maleimide, which undergoes cyclization with polyphosphoric acid (PPA) at 130–145°C. For the 7-chloro-8-methyl derivative, introducing chlorine and methyl groups requires precise stoichiometric control during the maleimide formation step. The final hydrolysis of the acridinimide intermediate with aqueous sodium hydroxide yields the dicarboxylic acid.

Modern Catalytic Oxidation Systems

N-Hydroxyphthalimide/Azobisisobutyronitrile Dual Catalysis

N-Hydroxyphthalimide (NHPI) combined with azobisisobutyronitrile (AIBN) enables efficient radical-mediated oxidation. This system generates phthalimide N-oxy (PINO) radicals, which abstract hydrogen from intermediates to facilitate chlorination and methylation. For example, AIBN initiates radical formation at 80°C, while NHPI ensures sustained catalytic activity, achieving 85% conversion in dichloromethane.

Oxygen-Mediated Oxidative Transformations

Oxygen serves as a terminal oxidant in systems catalyzed by maleic anhydride derivatives. In one protocol, 2,3-dimethylmaleic anhydride (DMMA) activates hydrogen peroxide (H₂O₂) to oxidize pyridine substrates, forming N-oxides critical for subsequent chlorination. Electron-deficient intermediates benefit from 1-cyclohexene-1,2-dicarboxylic anhydride (CHMA), which stabilizes peracid intermediates, enhancing oxidative efficiency.

Green Chemistry Innovations

Solvent Recovery and Mother Liquor Reuse Protocols

Ethanol and o-dichlorobenzene recovery from reaction mixtures reduces waste. In maleic anhydride-based syntheses, distillation reclaims >90% of o-dichlorobenzene, while mother liquor from crystallization steps is acidified and reused, cutting solvent consumption by 40%.

Microwave-Assisted Synthesis Optimization

Microwave irradiation accelerates cyclization steps, reducing reaction times from hours to minutes. A 30-minute microwave treatment at 150 W achieves 88% yield in the formation of the quinoline core, compared to 8 hours under conventional heating.

Reaction Parameter Optimization

Temperature and Pressure Effects on Cyclization

Cyclization efficiency correlates strongly with temperature. At 130°C, polyphosphoric acid-mediated cyclization yields 70% product, while increasing to 145°C boosts yield to 89%. Elevated pressure (3 atm) further enhances ring closure by suppressing side reactions.

Table 2: Temperature Impact on Cyclization Yield

Temperature (°C)Pressure (atm)Yield (%)
130170
145189
145393

Stoichiometric Control in Dichlorination Steps

Precise POCl₃ stoichiometry ensures selective dichlorination. A 2:1 molar ratio of POCl₃ to intermediate minimizes over-chlorination, achieving 95% purity. Excess POCl₃ (>3 equivalents) leads to trichlorinated byproducts, reducing usable yield by 30%.

Oxidation Pathway Elucidation

The oxidation pathway for converting 7-chloro-8-methylquinoline to its corresponding 2,3-dicarboxylic acid derivative represents a critical transformation in quinoline chemistry [3] [4]. Research has demonstrated that the oxidation of 8-methylquinoline compounds proceeds through a direct oxidation mechanism in the presence of sulfuric acid and heavy metal catalysts [4]. The process involves the selective oxidation of the methyl group at position 8 while maintaining the integrity of the quinoline ring system and preserving the chlorine substituent at position 7 [3] [4].

Studies have shown that the oxidation reaction occurs at temperatures ranging from 120 to 180 degrees Celsius, with optimal conditions achieved between 150 to 170 degrees Celsius [4]. The 8-methylquinoline compound is present in solution in 50 to 90 percent strength sulfuric acid, with concentrated nitric acid serving as the oxidizing agent [4]. The reaction demonstrates remarkable selectivity, as the heavy metal catalysts facilitate the conversion without affecting other substituents on the quinoline ring [4].

The oxidation mechanism involves the formation of carboxylic acid groups at positions 2 and 3 of the quinoline ring system [7]. This transformation occurs through a sequential oxidation process where the quinoline substrate undergoes controlled oxidation under acidic conditions [4]. The molecular oxygen can be introduced into the system through high-speed air streams, which brings about increased selectivity and higher reaction rates [4].

Radical Intermediates in Methyl Group Conversion

The conversion of methyl groups in quinoline derivatives involves complex radical intermediate formation that determines the overall reaction pathway and product selectivity [20] [31]. Research has established that the methyl group conversion proceeds through a series of radical intermediates generated by the homolytic cleavage of carbon-hydrogen bonds [31] [32]. The initial step involves the generation of primary carbon radicals from the methyl substituent, which subsequently undergo oxidation to form carboxylic acid functionality [20].

Mechanistic studies have revealed that the radical intermediates formed during methyl group conversion exhibit stabilization through the extended aromatic system of the quinoline ring [31] [32]. The presence of the chlorine substituent at position 7 influences the electronic distribution within the molecule, affecting the stability and reactivity of the radical intermediates [20]. The electron-withdrawing nature of the chlorine atom modulates the radical formation process, leading to enhanced selectivity in the oxidation pathway [31].

The transformation involves multiple radical species, including primary alkyl radicals that undergo further oxidation to form aldehyde intermediates before complete conversion to carboxylic acid groups [20] [31]. The radical chain mechanism ensures efficient conversion while minimizing side reactions that could lead to undesired products [32]. Temperature control plays a crucial role in managing the radical intermediate lifetime and preventing unwanted radical coupling reactions [31] [32].

Radical IntermediateFormation Temperature (°C)Stability (relative)Conversion Rate
Primary methyl radical120-140LowRapid
Secondary carbon radical140-160ModerateModerate
Aldehyde intermediate160-180HighSlow

Role of Azobisisobutyronitrile in Oxygen Activation

Azobisisobutyronitrile serves as a critical radical initiator in the oxygen activation process for quinoline oxidation reactions [30] [31] [35]. The compound decomposes at temperatures above 60 degrees Celsius through homolytic cleavage of the carbon-nitrogen bonds, eliminating nitrogen gas and forming two 2-cyanoprop-2-yl radicals [31] [33]. This decomposition reaction has a Gibbs free energy of activation of 131 kilojoules per mole and proceeds with high efficiency due to the entropy gain from nitrogen gas evolution [31].

The azobisisobutyronitrile-derived radicals play a fundamental role in activating molecular oxygen for subsequent oxidation reactions [31] [35]. The 2-cyano-2-propyl radicals generated from azobisisobutyronitrile decomposition interact with molecular oxygen to form peroxy radicals, which serve as the active oxidizing species in the reaction system [34] [35]. These peroxy radicals demonstrate enhanced reactivity toward the quinoline substrate, facilitating the selective oxidation of specific positions on the aromatic ring [34].

Research has demonstrated that azobisisobutyronitrile-mediated oxygen activation occurs through a chain reaction mechanism where the initial radical formation triggers a cascade of oxidation events [31] [35]. The cyano group stabilization of the radicals ensures controlled reactivity, preventing explosive decomposition while maintaining sufficient activity for effective oxidation [31]. The concentration of azobisisobutyronitrile directly influences the rate of oxygen activation, with optimal concentrations ranging from 10 to 50 millimoles per liter depending on the specific reaction conditions [33] [35].

ParameterValueReference Condition
Decomposition temperature103-104°CStandard pressure
Activation energy131 kJ/molGas phase
Radical formation rateVariableTemperature dependent
Oxygen activation efficiency75-90%Optimized conditions

Cyclization Reaction Dynamics

The cyclization reactions involved in quinoline-2,3-dicarboxylic acid synthesis demonstrate complex dynamics that depend on multiple factors including substrate reactivity, reaction conditions, and catalyst selection [7] [21]. The cyclization process typically involves the formation of the quinoline ring system through condensation reactions between aniline derivatives and dicarbonyl compounds [19] [21]. These reactions proceed through intermediate formation followed by ring closure to generate the final quinoline structure [19].

Studies have shown that the cyclization dynamics are significantly influenced by the presence of electron-withdrawing groups such as chlorine substituents [19] [21]. The electronic effects of these substituents alter the nucleophilicity of the aniline nitrogen and affect the overall reaction kinetics [21]. Temperature control emerges as a critical factor in managing the cyclization process, with optimal conditions typically requiring elevated temperatures to drive the ring closure reaction to completion [21].

The mechanism involves initial nucleophilic attack by the aniline nitrogen on the electrophilic carbonyl carbon, followed by proton transfer and elimination reactions that lead to ring formation [19] [21]. The presence of acid catalysts facilitates these transformations by protonating the carbonyl oxygen and enhancing the electrophilicity of the reaction center [19]. The cyclization rate depends on the substitution pattern of both the aniline and the dicarbonyl components [21].

Aniline-Maleic Anhydride Interaction Mechanisms

The interaction between aniline derivatives and maleic anhydride represents a fundamental step in quinoline synthesis pathways [17] [18]. The mechanism initiates with nucleophilic attack by the lone pair of electrons on the aniline nitrogen atom toward one of the carbonyl carbon atoms of maleic anhydride [17]. This nucleophilic addition results in the opening of the anhydride ring and formation of an intermediate amide-carboxylic acid species [17] [18].

Research has established that the reaction proceeds through a two-step mechanism involving initial nucleophilic addition followed by proton transfer and elimination processes [17] [18]. The electron density on the aniline nitrogen determines the rate of the initial nucleophilic attack, with electron-donating substituents enhancing reactivity while electron-withdrawing groups such as chlorine reduce the nucleophilicity [17]. The formation of maleanilic acid derivatives serves as an intermediate in the overall synthetic pathway [18].

The interaction mechanism demonstrates regioselectivity, with the aniline nitrogen preferentially attacking the less hindered carbonyl carbon of maleic anhydride [17] [18]. Subsequent cyclization reactions can occur under appropriate conditions, leading to the formation of imide structures that serve as precursors to quinoline derivatives [18]. The reaction conditions, particularly temperature and solvent choice, significantly influence the efficiency and selectivity of these transformations [18].

Reaction ParameterOptimal RangeEffect on Mechanism
Temperature80-120°CControls reaction rate
Solvent polarityModerateAffects nucleophilicity
Catalyst concentration5-10 mol%Enhances electrophilicity
Reaction time2-8 hoursDetermines completion

Dimethylformamide Dimethylacetal-Mediated Cyclizations

Dimethylformamide dimethylacetal serves as a versatile reagent for cyclization reactions in quinoline synthesis, particularly in the formation of dicarboxylic acid derivatives [7] [14] [16]. The reagent functions as both a formylating agent and a cyclization mediator, enabling the construction of quinoline ring systems under relatively mild conditions [14] [16]. The mechanism involves initial reaction with nucleophilic sites on the substrate, followed by intramolecular cyclization to form the desired quinoline structure [7] [14].

Studies have demonstrated that dimethylformamide dimethylacetal-mediated cyclizations proceed through intermediate formation of enamines or imines, depending on the specific substrate structure [14] [16]. The reaction with cyclic 1,3-dicarbonyl compounds leads to the formation of compounds that undergo subsequent Michael addition reactions [16]. The dimethyl acetal functionality provides the necessary electrophilic character to facilitate nucleophilic attack by aniline derivatives [14].

The cyclization process involves multiple steps including condensation, tautomerization, and ring closure reactions [14] [16]. Research has shown that the reaction conditions, particularly temperature and the presence of acid catalysts, significantly influence the reaction pathway and product distribution [7] [14]. The use of dimethylformamide dimethylacetal enables the formation of quinoline-2,3-dicarboxylic acid derivatives through oxidized anilinosuccimide intermediates [7].

The mechanism demonstrates high efficiency in converting linear precursors to cyclic quinoline products [7] [14]. The reaction typically requires heating at temperatures between 130 to 145 degrees Celsius in the presence of polyphosphoric acid to achieve optimal cyclization yields [7]. The subsequent hydrolysis step converts the intermediate products to the final dicarboxylic acid derivatives [7].

Cyclization ParameterStandard ConditionProduct Yield
Temperature130-145°C75-85%
Reaction time4-6 hoursVariable
Catalyst loading2 equivalentsHigh efficiency
Solvent systemAromatic hydrocarbonsOptimal selectivity

Heterogeneous Catalysis for Improved Yield

Heterogeneous catalytic systems have emerged as the predominant approach for synthesizing quinoline derivatives, including 7-Chloro-8-methylquinoline-2,3-dicarboxylic acid, due to their superior recyclability, ease of separation, and enhanced process sustainability [1] [2]. The development of efficient heterogeneous catalysts focuses on maximizing yield while maintaining excellent selectivity and operational stability under varied reaction conditions.

Recent advances in heterogeneous catalysis have demonstrated remarkable improvements in yield optimization for quinoline synthesis. The Keplerate-type giant-ball nanoporous isopolyoxomolybdate (Mo132) catalyst has achieved exceptional performance, delivering 97% yield in just 30 minutes at 100°C under reflux conditions in water [1]. This catalyst system represents a significant breakthrough in heterogeneous catalysis, combining high activity with excellent recyclability across multiple catalytic cycles.

Metal-free heterogeneous catalysts have also shown tremendous promise, with surface-functionalized graphitic carbon nitride (g-C3N4-(CH2)3-SO3H) achieving 97% yield under solvent-free conditions at 100°C [3] [4]. This catalyst demonstrates exceptional performance due to its elevated surface acidity provided by integrated sulfonic acid groups, which accelerate quinoline formation rates beyond previously reported catalytic systems.

The performance comparison of various heterogeneous catalysts reveals significant variations in their efficiency and operational parameters:

Catalyst SystemYield (%)Reaction Time (min)Temperature (°C)Recyclability (Cycles)
Mo132 (Keplerate-type polyoxomolybdate)9730100Several
g-C3N4-(CH2)3-SO3H (Metal-free)972401006
bcmim-Ba1 (Barium-imidazolium)9736080Good
Fe3O4@SiO2-SO3H9610Reflux6
CuO Nanoparticles95301406

Transition Metal Complex Utilization

Transition metal complexes serve as the cornerstone of modern catalytic systems for quinoline synthesis, offering precise control over reaction pathways and enabling high selectivity under mild conditions [5] [6]. The utilization of transition metal complexes in heterogeneous systems combines the advantages of homogeneous catalysis with the practical benefits of easy separation and recycling.

Palladium-based catalytic systems have demonstrated exceptional performance in quinoline synthesis applications. The palladium-supported Fe3O4@SiO2 functionalized catalyst achieves yields between 78% and 88% for various quinoline derivatives under moderate conditions [7]. This catalyst system operates through a well-defined palladium(0)/palladium(+2) mechanism, as confirmed by mercury poisoning tests, ensuring consistent and predictable catalytic behavior.

The performance characteristics of different transition metal complexes reveal distinct advantages for specific reaction conditions:

Metal CenterTypical Yield (%)SelectivityTurnover Number (TON)Operating Conditions
Palladium(II)85-95High500-2000Mild (60-80°C)
Iridium(III)90-95Very High1000-5000Mild (50-80°C)
Ruthenium(II)80-90Very High200-1000Moderate (80-120°C)
Rhodium(III)75-85High300-1500Mild (40-80°C)
Copper(II)70-85Moderate100-500Moderate (100-140°C)

Computational studies have identified promising earth-abundant alternatives to noble metal catalysts. Density functional theory calculations indicate that nickel-iron alloy (Ni3Fe) surfaces exhibit significantly higher turnover frequencies for quinoline hydrogenation compared to experimentally validated noble metal catalysts such as AuPd3 [8]. The Ni3Fe(111) surface demonstrates low energy barriers for each hydrogenation step, making it a cost-effective alternative for large-scale quinoline synthesis.

Iron-based catalytic systems have gained considerable attention due to their abundance and environmental compatibility. Metal-organic framework catalysts incorporating iron centers, such as Fe(BTC), have proven highly effective for synthesizing quinoline derivatives with broad functional group tolerance [9]. These catalysts demonstrate excellent recyclability over five cycles without significant activity loss, maintaining yields consistently above 80%.

Acid-Base Bifunctional Catalyst Design

Acid-base bifunctional catalysts represent a sophisticated approach to catalytic system design, incorporating both acidic and basic sites positioned at optimal distances to enable cooperative activation of substrate molecules [2] [10] [11]. This design strategy has proven particularly effective for quinoline synthesis, where simultaneous activation of different functional groups significantly enhances reaction rates and selectivity.

The fundamental principles governing bifunctional catalyst design center on achieving optimal spatial separation between acidic and basic sites. Research indicates that separations of 5-10 angstroms provide the ideal balance between site accessibility and cooperative effects [10] [12]. When sites are positioned too closely, mutual neutralization occurs, reducing overall catalytic activity. Conversely, excessive separation prevents the synergistic interactions necessary for enhanced performance.

Metal-organic framework systems provide excellent platforms for implementing bifunctional catalyst designs. The incorporation of 5-sulfoisopthalic acid as the primary linker with appropriate secondary linkers enables the creation of Lewis acidic metal centers alongside basic azine functionalities [2]. These systems demonstrate the formation of ammonium functionalities through proton transfer from sulfonic acid to amino groups, creating zwitterionic catalytic sites that facilitate complex tandem reactions.

The design principles for effective acid-base bifunctional catalysts encompass several critical considerations:

Catalyst Design StrategyDesign PrinciplePerformance Enhancement
Spatial Separation of Sites5-10 Å optimal separation2-5x rate increase
Cooperative ActivationSimultaneous electrophile/nucleophile activation10-fold activity boost
Synergistic Effect EnhancementLewis acid + Brønsted base combinationEnhanced selectivity
Site Isolation PreventionPrevent mutual neutralizationMaintained long-term stability
Optimal Site DistanceBalance accessibility and cooperationImproved turnover frequency

Cerium oxide-based bifunctional catalysts exemplify advanced design concepts in this field. The introduction of cobalt species into cerium oxide forms isolated cobalt hydroxide species that serve as Lewis acidic sites, while the simultaneous incorporation of 2-cyanopyridine generates heterogeneous-homogeneous hybrid base sites [11]. This combination provides approximately ten-fold higher activity compared to systems utilizing base sites alone, demonstrating the power of cooperative catalytic effects.

The mechanism of bifunctional catalysis involves the coordinated activation of different substrate molecules at proximal sites. Acrylonitrile and methanol, for example, are activated by Lewis acidic cobalt hydroxide and hybrid base sites respectively, with their cooperative interaction resulting in substantial rate enhancements [11]. This coordinated activation model provides a template for designing similar systems for quinoline synthesis applications.

Homogeneous Catalytic Approaches

Homogeneous catalytic systems for quinoline synthesis offer distinct advantages in terms of molecular-level control and mechanistic understanding, enabling the development of highly selective and efficient synthetic protocols [13] [14]. These systems provide uniform catalytic environments where all active sites are equivalent and accessible, leading to consistent reaction outcomes and predictable scalability.

The asymmetric hydrogenation of quinoline derivatives using homogeneous catalysts has achieved remarkable success, particularly with phosphorus-free chiral cationic ruthenium(II)/η6-arene-N-monosulfonylated diamine complexes [13] [14]. These catalysts demonstrate unprecedented enantioselectivity in room temperature ionic liquids, achieving 95-99% enantiomeric excess for various quinoline substrates. The success of these systems stems from their ability to operate through well-defined stepwise hydrogen transfer mechanisms rather than concerted pathways.

Solvent-Catalyst Coordination Effects

Solvent selection plays a crucial role in homogeneous catalytic systems, significantly influencing both catalyst stability and reaction outcomes through coordination effects and solvation phenomena [15] [13]. The interaction between solvent molecules and catalytic centers can dramatically alter the electronic properties of transition metal complexes, affecting their reactivity patterns and selectivity profiles.

Polar protic solvents, particularly alcohols such as ethanol and methanol, demonstrate superior performance in most quinoline synthesis applications. These solvents achieve yields in the 80-95% range due to their ability to stabilize ionic intermediates and facilitate proton transfer processes [15] [4]. The hydrogen bonding capabilities of alcoholic solvents enhance the coordination environment around metal centers, promoting efficient substrate activation.

Room temperature ionic liquids have emerged as exceptional media for quinoline hydrogenation reactions. The use of ionic liquids such as [BMIM]PF6 enables the achievement of extraordinary enantioselectivities without requiring additional additives [13] [14]. The unique properties of ionic liquids, including their negligible vapor pressure and ability to dissolve both organic and inorganic compounds, create optimal conditions for catalyst performance while facilitating product separation and catalyst recycling.

The comprehensive analysis of solvent effects reveals distinct patterns in catalyst-solvent interactions:

Solvent TypeCoordination StrengthCatalyst StabilityTypical Yield Range (%)Special Considerations
Protic Alcohols (EtOH, MeOH)StrongGood80-95H-bonding effects
Polar Aprotic (DMF, DMSO)ModerateExcellent75-90Metal coordination
Ionic LiquidsVariableExcellent85-99Recyclability advantages
WaterVery StrongVariable70-85Environmental benefits
Non-polar (Toluene, Hexane)WeakGood60-75Limited solubility

Water represents an environmentally benign solvent option, though its strong coordination properties can interfere with certain catalytic systems. The Mo132 catalyst system achieves optimal performance in refluxing water, delivering 97% yield in 30 minutes [1]. This exceptional performance in aqueous media results from the catalyst's unique structure, which prevents water coordination from interfering with the catalytic mechanism.

Screening studies using boron trifluoride-tetrahydrofuran as the catalyst have identified acetonitrile as optimal among various solvents including ethanol, dichloromethane, and others [15]. The moderate coordination strength of acetonitrile provides sufficient stabilization of catalytic intermediates without excessive coordination that would inhibit substrate binding and product release.

Catalyst Recycling Methodologies

The development of effective catalyst recycling methodologies represents a critical aspect of sustainable homogeneous catalysis, addressing the traditional limitation of catalyst separation and reuse in homogeneous systems [13] [16]. Modern approaches to catalyst recycling combine the advantages of homogeneous catalysis with practical recovery techniques, enabling economic viability for large-scale applications.

Biphasic catalytic systems offer elegant solutions for catalyst recycling in homogeneous processes. The use of room temperature ionic liquids as catalyst phases enables efficient separation from organic product phases while maintaining the molecular-level control characteristic of homogeneous catalysis [13]. These systems demonstrate consistent catalytic performance over multiple cycles, with catalyst recovery efficiencies exceeding 95% in many cases.

Thermomorphic systems represent another innovative approach to catalyst recycling, exploiting temperature-dependent phase behavior to achieve catalyst separation. These systems operate as homogeneous solutions at reaction temperatures but phase-separate upon cooling, enabling straightforward catalyst recovery without the need for additional separation techniques [16].

The comprehensive evaluation of recycling methodologies reveals distinct advantages and limitations for different approaches:

Recycling MethodCatalyst TypeRecovery Efficiency (%)Reuse CyclesActivity Retention (%)
Magnetic SeparationMagnetic nanoparticles95-995-1090-95
FiltrationHeterogeneous solids90-956-885-92
CentrifugationSuspended particles85-954-680-90
CrystallizationCrystalline catalysts80-903-575-85
DistillationVolatile components70-852-470-80

Supported liquid-phase catalysis bridges the gap between homogeneous and heterogeneous systems by immobilizing liquid catalysts on solid supports. This approach maintains the molecular-level control of homogeneous catalysis while enabling facile catalyst separation through filtration [17]. The development of well-defined single-active site heterogeneous catalysts through controlled polymerization of maleimide derivatives demonstrates the potential for creating recyclable systems with molecularly defined active sites.

Advanced catalyst recycling strategies increasingly focus on maintaining the precise coordination environments that enable high selectivity while ensuring complete catalyst recovery. The successful implementation of these methodologies requires careful consideration of the relationship between catalyst structure, reaction medium, and separation technique to optimize both catalytic performance and recycling efficiency.

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

265.0141854 g/mol

Monoisotopic Mass

265.0141854 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

Explore Compound Types